molecular formula C33H39N5O7S B1678937 尼达尼布埃昔兰 CAS No. 656247-18-6

尼达尼布埃昔兰

货号 B1678937
CAS 编号: 656247-18-6
分子量: 649.8 g/mol
InChI 键: MMMVNAGRWOJNMW-FJBFXRHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nintedanib esylate, also known as BIBF 1120, is an oral medication used for the treatment of idiopathic pulmonary fibrosis and along with other medications for some types of non-small-cell lung cancer . It helps prevent changes to the lung tissue and is also used to treat people with a chronic interstitial lung disease in which lung fibrosis continues to progress or becomes worse .


Synthesis Analysis

Nintedanib is metabolised via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the faeces . Less than 1% of drug-related radioactivity is eliminated in urine .


Molecular Structure Analysis

The chemical formula of Nintedanib esylate is C33H39N5O7S . The exact mass is not available, but the molecular weight is 649.760 .


Chemical Reactions Analysis

Nintedanib has time-independent pharmacokinetic characteristics. Maximum plasma concentrations of nintedanib are reached approximately 2–4 h after oral administration and thereafter decline at least bi-exponentially . Over the investigated dose range of 50–450 mg once daily and 150–300 mg twice daily, nintedanib exposure increases are dose proportional .


Physical And Chemical Properties Analysis

Nintedanib is a small molecule tyrosine kinase inhibitor . It has a bioavailability of 4.7% . The terminal elimination half-life of nintedanib is about 10–15 h .

科学研究应用

  • Clinical Pharmacokinetics and Pharmacodynamics

    • Field : Pharmacology .
    • Application : Nintedanib is an oral, small-molecule tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and patients with advanced non-small cell cancer of adenocarcinoma tumor histology .
    • Method : Nintedanib competitively binds to the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF). Maximum plasma concentrations of nintedanib are reached approximately 2–4 h after oral administration .
    • Results : Studies in healthy volunteers and in patients with advanced cancer have shown that nintedanib has time-independent pharmacokinetic characteristics .
  • Nanostructured Lipid Carriers

    • Field : Pharmaceutical Sciences .
    • Application : The ability of nanostructured lipid carriers (NLCs) to improve oral bioavailability of Nintedanib esylate (NE) via lymphatic uptake .
    • Method : The NE loaded NLCs (NE-NLCs) were fabricated using high speed homogenization followed by probe sonication method .
    • Results : The oral bioavailability of NE was ameliorated over 26.31 folds after inclusion into NLCs in contrast to NE-suspension .
  • Idiopathic Pulmonary Fibrosis Treatment

    • Field : Pulmonology .
    • Application : Nintedanib is used for the treatment of idiopathic pulmonary fibrosis (IPF) .
    • Method : Nintedanib is an oral medication approved for the treatment of IPF .
    • Results : Nintedanib significantly reduced the annual rate of decline in forced vital capacity (FVC) in adults with IPF .
  • Non-Small Cell Lung Cancer Treatment

    • Field : Oncology .
    • Application : Nintedanib is used in the treatment of non-small cell lung cancer (NSCLC) .
    • Method : As a chemotherapeutic agent for NSCLC, nintedanib, in combination with Docetaxel, is reserved for patients who have tried and failed first-line chemotherapeutic options .
    • Results : Nintedanib has been shown to be effective in treating patients with NSCLC .
  • A549 Cell Line

    • Field : Cellular Biology .
    • Application : Nintedanib esylate has been used in cytotoxicity studies using the A549 cell line .
    • Method : The cellular uptake across Caco-2 cells exhibited more uptake of FITC loaded NLCs .
    • Results : Cytotoxicity study using A549 cell line revealed higher potential of NE-NLCs in inhibiting tumor cell growth in comparison to that of suspension .
  • P-glycoprotein Transporter

    • Field : Biochemistry .
    • Application : Nintedanib is a substrate for the P-glycoprotein transporter .
    • Method : Nintedanib shows a high in vitro permeability, but the absorption rate and bioavailability of nintedanib are decreased due to P-glycoprotein (P-gp) transporter effects .
    • Results : Concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of nintedanib .
  • Chronic Fibrosing Interstitial Lung Diseases

    • Field : Pulmonology .
    • Application : Nintedanib is used for the treatment of chronic fibrosing interstitial lung diseases (ILDs) with a progressive phenotype .
    • Method : Nintedanib is an oral medication approved for the treatment of ILDs .
    • Results : Nintedanib has been shown to be effective in treating patients with ILDs .
  • Systemic Sclerosis-Associated Interstitial Lung Disease

    • Field : Rheumatology .
    • Application : Nintedanib is used for slowing the decline in pulmonary function in patients with systemic sclerosis-associated ILD .
    • Method : Nintedanib is an oral medication approved for the treatment of systemic sclerosis-associated ILD .
    • Results : Nintedanib has been shown to be effective in treating patients with systemic sclerosis-associated ILD .

安全和危害

Nintedanib should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name

ethanesulfonic acid;methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O4.C2H6O3S/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38;1-2-6(3,4)5/h4-14,19,33,38H,15-18,20H2,1-3H3;2H2,1H3,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMRDZZRAFJOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215873
Record name Nintedanib esylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nintedanib esylate

CAS RN

656247-18-6
Record name Nintedanib esylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nintedanib esylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl[(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-,methyl ester, (3Z)-, ethanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NINTEDANIB ESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42F62RTZ4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nintedanib esylate
Reactant of Route 2
Reactant of Route 2
Nintedanib esylate
Reactant of Route 3
Reactant of Route 3
Nintedanib esylate
Reactant of Route 4
Nintedanib esylate
Reactant of Route 5
Nintedanib esylate
Reactant of Route 6
Nintedanib esylate

Citations

For This Compound
128
Citations
J Ma, H Li, J Jia, W Wang, W Liu, X Yao, T Li… - Journal of Molecular …, 2023 - Elsevier
… phase equilibrium solubility of Nintedanib esylate in the four … the intermolecular interactions of Nintedanib esylate and the … of the saturation solubility of Nintedanib esylate in the chosen …
Number of citations: 2 www.sciencedirect.com
J Ma, J Huang, Z Cao, J Sha, R Sun, H He… - Journal of Molecular …, 2022 - Elsevier
… of Nintedanib Esylate was also studied by correlating to the solubility of Nintedanib Esylate … simulation, it was proved that the Nintedanib Esylate solubility in different solvents could be …
Number of citations: 7 www.sciencedirect.com
P Patel, M Patel - European Journal of Pharmaceutical Sciences, 2021 - Elsevier
The present research work was aimed to explore the ability of nanostructured lipid carriers (NLCs) to improve oral bioavailability of Nintedanib esylate (NE) via lymphatic uptake. The …
Number of citations: 37 www.sciencedirect.com
P Yenda, NK Katari, B Satheesh… - Journal of …, 2023 - Wiley Online Library
… The current study discusses how a related substance method was developed for Nintedanib esylate. The best possible separation between the critical peak pairs was achieved using …
SA Waghmare, M Sumithra - Analytical Chemistry Letters, 2021 - Taylor & Francis
… for estimation of Nintedanib Esylate in … Nintedanib Esylate in Bulk, pharmaceutical dosage forms and was successfully applied to a pharmacokinetic study. Keywords: Nintedanib Esylate…
Number of citations: 5 www.tandfonline.com
SG Kala, S Chinni - Drug Delivery and Translational Research, 2022 - Springer
… Nintedanib esylate is a kinase inhibitor designated for the cure of non-small cell lung cancer … The nintedanib esylate-loaded TPGS liposomes were prepared by thin-film hydration …
Number of citations: 7 link.springer.com
M Patel, S Karampuri, V Kansara, B Vyas - Journal of Drug Delivery …, 2023 - Elsevier
The key objective of this research work was to develop and evaluate dry powder for inhalation containing lipid polymer hybrid nanoparticles (LPHNPs) loaded with Nintedanib esylate (…
Number of citations: 2 www.sciencedirect.com
SG Kala, S Chinni - 2022 - researchsquare.com
Purpose Nintedanib esylate (NE) is a kinase inhibitor designated for the cure of non-small cell lung cancer suffers from first-pass metabolism which resulted in low oral bioavailability (~ …
Number of citations: 1 www.researchsquare.com
V Arava, S Gogireddy - Synthetic Communications, 2017 - Taylor & Francis
Full article: An improved process for the synthesis of nintedanib esylate … Nintedanib esylate is synthesized via novel intermediates of (Z)-methyl 3-(acetoxy-phenyl)methylene)-1-acetyl-2-oxoindoline-6-carboxylate …
Number of citations: 4 www.tandfonline.com
MD Trivedi, G Dubal, PA Vora - Recent Advances in …, 2023 - ingentaconnect.com
… WO2017077551 claims a method for making amorphous Nintedanib esylate as highlighted … make amorphous Nintedanib esylate in one embodiment: a) dissolving Nintedanib esylate in …
Number of citations: 3 www.ingentaconnect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。